1-Methylindole-2,3-dione 3-oxime
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Description
Synthesis Analysis
Indole derivatives, such as “1-Methylindole-2,3-dione 3-oxime”, are significant in natural products and drugs . They play a crucial role in cell biology . The synthesis of indole derivatives has attracted the attention of the chemical community . To diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H8N2O2 . Indoles, both naturally occurring and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives .Chemical Reactions Analysis
Indole synthesis, including that of “this compound”, involves annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality .Future Directions
Indoles, including “1-Methylindole-2,3-dione 3-oxime”, continue to attract attention from the international chemical community . New methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed . There is still room for improvement in the field of indole synthesis .
Properties
IUPAC Name |
1-methyl-3-nitrosoindol-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-13)9(11)12/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTZPTULXPKGIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701291972 |
Source
|
Record name | 1-Methyl-1H-indole-2,3-dione 3-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701291972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3265-24-5 |
Source
|
Record name | Indole-2,3-dione, 1-methyl-, 3-oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003265245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1H-indole-2,3-dione 3-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701291972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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